molecular formula C15H24ClNO3 B12298799 Ethomoxane hydrochloride, (-)- CAS No. 17162-23-1

Ethomoxane hydrochloride, (-)-

Cat. No.: B12298799
CAS No.: 17162-23-1
M. Wt: 301.81 g/mol
InChI Key: JAIBEXLQBQFZOW-UHFFFAOYSA-N
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Description

Ethomoxane hydrochloride, (-)-, is a chemical compound known for its antihypertensive properties. It is an antagonist of alpha-adrenoreceptors, which play a crucial role in regulating blood pressure . This compound is used in various scientific research applications due to its unique properties.

Preparation Methods

The synthesis of Ethomoxane hydrochloride, (-)-, involves several steps. One common method includes the preparation of the base compound, followed by its conversion to the hydrochloride salt. The reaction conditions typically involve the use of specific reagents and controlled environments to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Ethomoxane hydrochloride, (-)-, undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethomoxane hydrochloride, (-)-, has a wide range of scientific research applications. In chemistry, it is used to study the effects of alpha-adrenoreceptor antagonists. In biology, it is used to investigate the physiological effects of alpha-adrenoreceptor inhibition. In medicine, it is studied for its potential therapeutic effects in treating hypertension and related cardiovascular conditions. Additionally, it has industrial applications in the development of new pharmaceuticals and chemical compounds .

Mechanism of Action

The mechanism of action of Ethomoxane hydrochloride, (-)-, involves its interaction with alpha-adrenoreceptors. By binding to these receptors, it inhibits their activity, leading to a decrease in blood pressure. The molecular targets and pathways involved in this process include the inhibition of adrenergic signaling pathways, which are responsible for vasoconstriction and increased heart rate .

Comparison with Similar Compounds

Ethomoxane hydrochloride, (-)-, can be compared with other alpha-adrenoreceptor antagonists, such as prazosin and terazosin. While these compounds share similar mechanisms of action, Ethomoxane hydrochloride, (-)-, is unique in its specific binding affinity and potency. This uniqueness makes it a valuable compound for research and therapeutic applications .

Properties

CAS No.

17162-23-1

Molecular Formula

C15H24ClNO3

Molecular Weight

301.81 g/mol

IUPAC Name

N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine;hydrochloride

InChI

InChI=1S/C15H23NO3.ClH/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12;/h6-8,12,16H,3-5,9-11H2,1-2H3;1H

InChI Key

JAIBEXLQBQFZOW-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1COC2=C(O1)C(=CC=C2)OCC.Cl

Origin of Product

United States

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